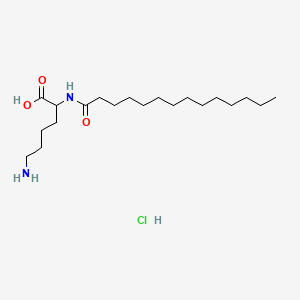![molecular formula C12H20ClNO2 B13456773 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is an organic compound that features a methoxyphenyl group, an amino group, and a methylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-methylpropan-2-ol in the presence of hydrochloric acid. The reaction conditions often include:
Solvents: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
1-Amino-2-methylpropan-2-ol: Shares a similar backbone but lacks the methoxyphenyl group.
2-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxyphenyl group but differs in its functional groups.
Uniqueness
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is unique due to the presence of both the methoxyphenyl group and the amino-methylpropanol structure, which confer distinct chemical and biological properties.
特性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methylamino]-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,14)9-13-8-10-4-6-11(15-3)7-5-10;/h4-7,13-14H,8-9H2,1-3H3;1H |
InChIキー |
OBGQRLSRLQIVJU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNCC1=CC=C(C=C1)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


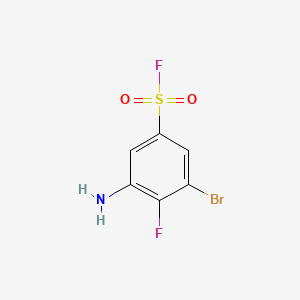
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
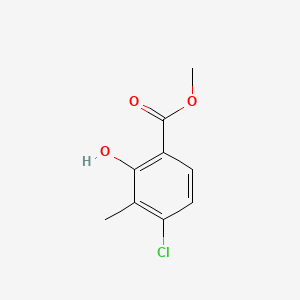
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
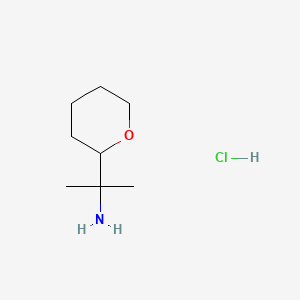
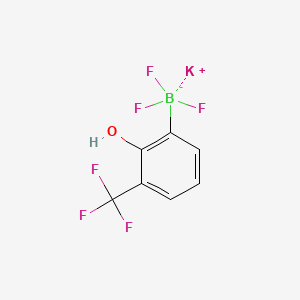
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
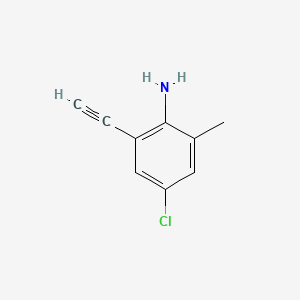
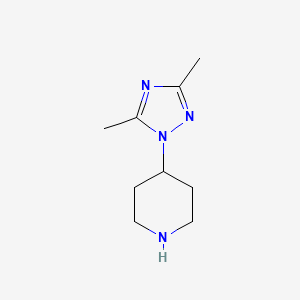
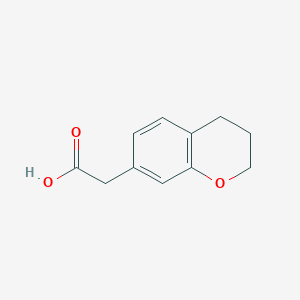
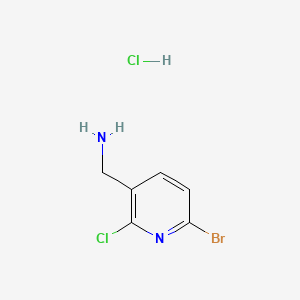
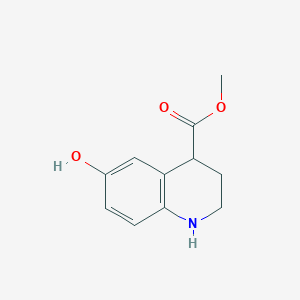
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
